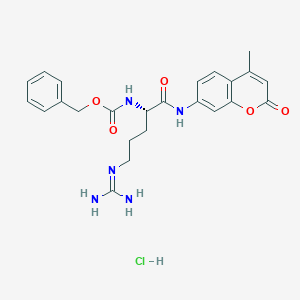

Z-Arg-Amc HCl

Übersicht

Beschreibung

Z-(L-Arg)-AMC (Hydrochlorid), auch bekannt als Carbobenzoxy-L-arginin-7-amino-4-methylcumarin-Hydrochlorid, ist eine synthetische Verbindung, die in verschiedenen biochemischen und medizinischen Forschungsanwendungen verwendet wird. Es ist ein Derivat von L-Arginin, einer Aminosäure, die eine entscheidende Rolle bei der Proteinsynthese und verschiedenen Stoffwechselwegen spielt. Die Verbindung wird häufig als Substrat in enzymatischen Assays verwendet, um die Proteaseaktivität zu untersuchen.

Wissenschaftliche Forschungsanwendungen

Z-(L-Arg)-AMC (hydrochloride) is widely used in scientific research, particularly in the following fields:

Chemistry: As a substrate in enzymatic assays to study the activity of proteases and other enzymes.

Biology: In cell biology to investigate protein degradation pathways and enzyme kinetics.

Medicine: In drug discovery and development to screen for potential inhibitors of proteases.

Industry: In the production of diagnostic kits and research reagents

Wirkmechanismus

Target of Action

Z-Arg-Amc HCl, also known as Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride, is a fluorogenic substrate primarily for trypsin , cathepsin B , and cathepsin H . These enzymes play crucial roles in various biological processes, including protein digestion and degradation.

Mode of Action

The compound interacts with its targets (trypsin, cathepsin B, and cathepsin H) through enzymatic cleavage . Upon this interaction, 7-amino-4-methylcoumarin (AMC) is released . The fluorescence of AMC can be used to quantify the activity of these enzymes .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves protein digestion and degradation. The compound serves as a substrate for trypsin and cathepsins, which are proteolytic enzymes involved in these processes .

Result of Action

The enzymatic cleavage of this compound by trypsin, cathepsin B, and cathepsin H results in the release of AMC . The fluorescence of AMC can be measured to quantify the activity of these enzymes, providing a useful tool for studying proteolytic activity in various biological contexts .

Biochemische Analyse

Biochemical Properties

Z-L-Arg 7-amido-4-methylcoumarin hydrochloride interacts with enzymes such as trypsin and papain . The compound serves as a substrate for these enzymes, and its cleavage results in the release of a fluorescent product that can be detected and quantified . This property makes it a valuable tool for studying the activity of these enzymes in various biochemical reactions.

Cellular Effects

The effects of Z-L-Arg 7-amido-4-methylcoumarin hydrochloride on cells are primarily related to its role as a substrate for specific enzymes. The cleavage of this compound by enzymes like trypsin and papain can influence various cellular processes. For instance, the enzymatic activity can be linked to protein degradation pathways, which are crucial for maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, Z-L-Arg 7-amido-4-methylcoumarin hydrochloride acts as a substrate for enzymes such as trypsin and papain . These enzymes cleave the compound, resulting in the release of a fluorescent product. This fluorescence can be measured, providing a quantitative readout of the enzyme’s activity .

Metabolic Pathways

Z-L-Arg 7-amido-4-methylcoumarin hydrochloride is involved in the metabolic pathways of enzymes like trypsin and papain . These enzymes metabolize the compound by cleaving it, which results in the release of a fluorescent product .

Vorbereitungsmethoden

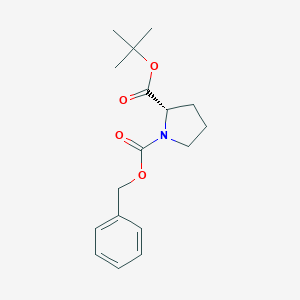

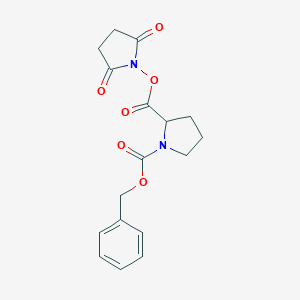

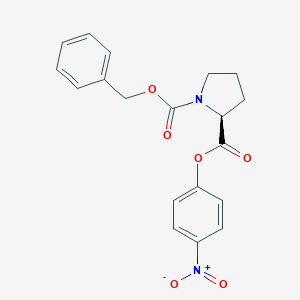

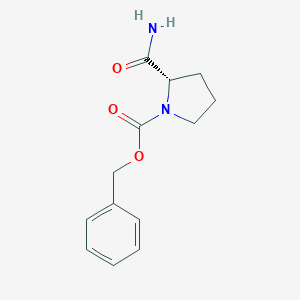

Synthesewege und Reaktionsbedingungen

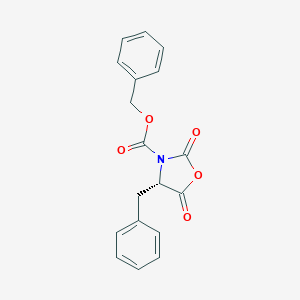

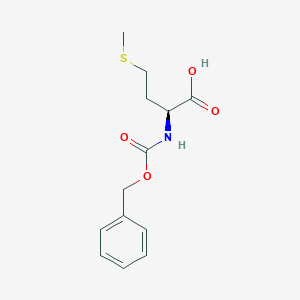

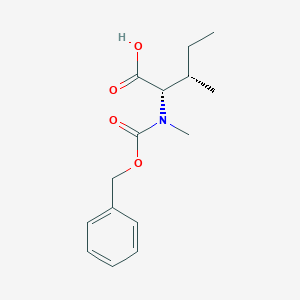

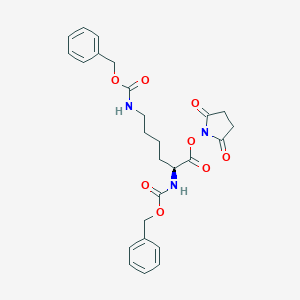

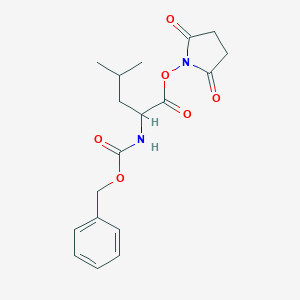

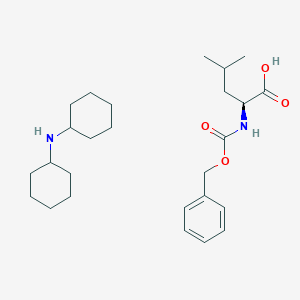

Die Synthese von Z-(L-Arg)-AMC (Hydrochlorid) beinhaltet die Schutz der Aminogruppe von L-Arginin mit einer Carbobenzoxy (Cbz)-Gruppe, gefolgt von der Kupplung mit 7-Amino-4-methylcumarin. Die Reaktion verläuft typischerweise unter milden Bedingungen unter Verwendung von Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS), um die Bildung der Amidbindung zu erleichtern. Das Endprodukt wird dann durch Kristallisation oder chromatographische Verfahren gereinigt .

Industrielle Produktionsverfahren

Die industrielle Produktion von Z-(L-Arg)-AMC (Hydrochlorid) folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten zu minimieren. Moderne Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC) werden eingesetzt, um sicherzustellen, dass die Verbindung die strengen Qualitätsstandards erfüllt, die für Forschungs- und pharmazeutische Anwendungen erforderlich sind .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Z-(L-Arg)-AMC (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Die Amidbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, was zur Freisetzung von L-Arginin und 7-Amino-4-methylcumarin führt.

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Guanidinogruppe von L-Arginin.

Substitution: Die Benzylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure oder basische Lösungen, erhöhte Temperaturen.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Substitution: Nukleophile Reagenzien, Katalysatoren und geeignete Lösungsmittel.

Hauptprodukte, die gebildet werden

Hydrolyse: L-Arginin und 7-Amino-4-methylcumarin.

Oxidation: Oxidierte Derivate von L-Arginin.

Substitution: Verschiedene substituierte Benzyl-Derivate.

Wissenschaftliche Forschungsanwendungen

Z-(L-Arg)-AMC (Hydrochlorid) wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere in den folgenden Bereichen:

Chemie: Als Substrat in enzymatischen Assays, um die Aktivität von Proteasen und anderen Enzymen zu untersuchen.

Biologie: In der Zellbiologie, um Proteinabbauwege und Enzymkineten zu untersuchen.

Medizin: In der Arzneimittelforschung und -entwicklung, um nach potenziellen Inhibitoren von Proteasen zu suchen.

Industrie: In der Herstellung von Diagnostika und Forschungsreagenzien

Wirkmechanismus

Der Wirkmechanismus von Z-(L-Arg)-AMC (Hydrochlorid) beinhaltet seine Verwendung als Substrat für Proteasen. Wenn die Verbindung durch eine Protease gespalten wird, wird 7-Amino-4-methylcumarin freigesetzt, das unter UV-Licht fluoresziert. Diese Fluoreszenz kann gemessen werden, um die Aktivität der Protease zu bestimmen. Zu den molekularen Zielstrukturen gehören verschiedene Proteasen, und die beteiligten Wege sind mit dem Proteinabbau und der Regulation verbunden .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Z-Phe-Arg-7-Amido-4-methylcumarin-Hydrochlorid

- Z-Arg-Arg-7-Amido-4-methylcumarin-Hydrochlorid

- Nα-Benzoyl-L-arginin-7-Amido-4-methylcumarin-Hydrochlorid

Einzigartigkeit

Z-(L-Arg)-AMC (Hydrochlorid) ist aufgrund seiner spezifischen Struktur einzigartig, die es zu einem hochempfindlichen und spezifischen Substrat für bestimmte Proteasen macht. Seine Fluoreszenzeigenschaften machen es zu einem hervorragenden Werkzeug zur Echtzeitüberwachung enzymatischer Reaktionen und liefern wertvolle Einblicke in die Enzymkineten und -aktivität .

Eigenschaften

IUPAC Name |

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O5.ClH/c1-15-12-21(30)34-20-13-17(9-10-18(15)20)28-22(31)19(8-5-11-27-23(25)26)29-24(32)33-14-16-6-3-2-4-7-16;/h2-4,6-7,9-10,12-13,19H,5,8,11,14H2,1H3,(H,28,31)(H,29,32)(H4,25,26,27);1H/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWCRDUTYUBXOL-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220638 | |

| Record name | Benzyl (S)-(4-(amidinoamino)-1-(((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)carbonyl)butyl)carbamate monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70375-22-3 | |

| Record name | Carbamic acid, [(1S)-4-[(aminoiminomethyl)amino]-1-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]carbonyl]butyl]-, phenylmethyl ester, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70375-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (S)-(4-(amidinoamino)-1-(((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)carbonyl)butyl)carbamate monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070375223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl (S)-(4-(amidinoamino)-1-(((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)carbonyl)butyl)carbamate monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl (S)-[4-(amidinoamino)-1-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]carbonyl]butyl]carbamate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

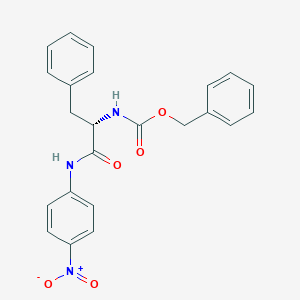

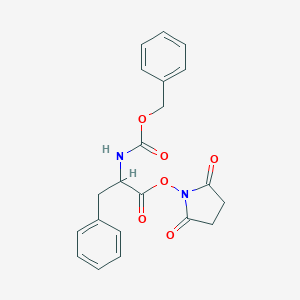

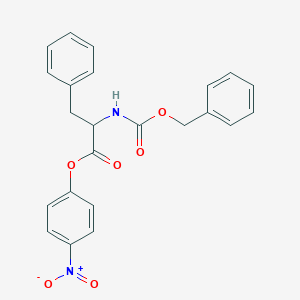

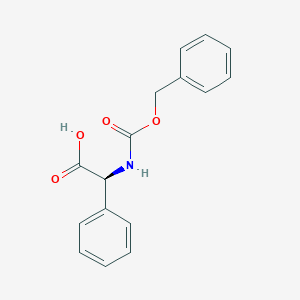

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.